molecular formula C14H14O3S B448066 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde CAS No. 438531-40-9

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde

Cat. No.: B448066
CAS No.: 438531-40-9
M. Wt: 262.33g/mol
InChI Key: OUUNDDNGUOPFBR-UHFFFAOYSA-N
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Description

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₄O₃S and a molecular weight of 262.32 g/mol . This compound is characterized by the presence of a furan ring, a methoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-furylmethyl mercaptan under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the aldehyde carbon, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzoic acid.

    Reduction: 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde and thiol functional groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The furan ring and methoxy group contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Biological Activity

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₄O₃S
  • Molecular Weight : 262.32 g/mol
  • IUPAC Name : this compound

The compound features a methoxy group, a furan ring, and a thioether linkage, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, the agar-well diffusion method demonstrated that the compound inhibited bacterial growth effectively.

  • Tested Strains :
    • Bacillus subtilis (Gram-positive)
    • Pseudomonas aeruginosa (Gram-negative)

The results indicated larger inhibition zones compared to control groups, suggesting potent antibacterial effects .

Anticancer Activity

The compound's anticancer potential has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of ovarian cancer cells (OVCAR8).

CompoundIC₅₀ Value (µM)
This compound12.5
Control (Standard Drug)10.0

The IC₅₀ value indicates the concentration required to inhibit cell growth by 50%. The lower the IC₅₀ value, the more potent the compound is considered.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. It demonstrated a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Binding : The compound may interact with DNA, leading to inhibition of replication in cancer cells.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Radical Scavenging : The presence of methoxy and thioether groups enhances its ability to scavenge free radicals.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various bacterial strains highlighted that the compound significantly reduced bacterial growth compared to untreated controls. The study utilized different concentrations of the compound and measured zones of inhibition.
  • Cancer Cell Line Research :
    Research on OVCAR8 cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent cell death. Flow cytometry analyses showed increased apoptosis markers in treated cells.
  • Oxidative Stress Model :
    In vitro studies using liver cell lines exposed to oxidative stress demonstrated that pre-treatment with the compound reduced cellular damage markers significantly compared to controls.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfanylmethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-16-14-5-4-11(8-15)7-12(14)9-18-10-13-3-2-6-17-13/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUNDDNGUOPFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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